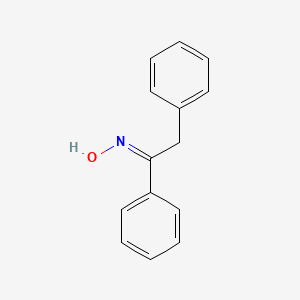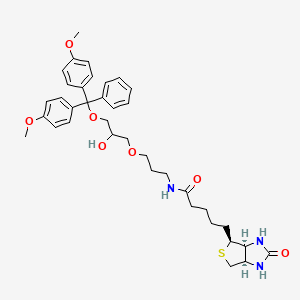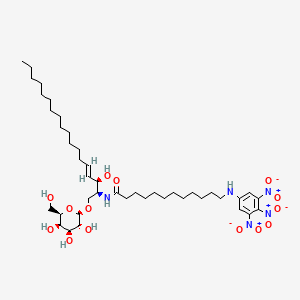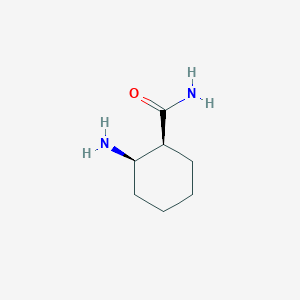
(-)-trans 3'-Aminomethyl Nicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-trans 3’-Aminomethyl Nicotine: is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry and vaccine development. Structurally, it features an aminomethyl group attached to the 3’ position of the nicotine molecule, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans 3’-Aminomethyl Nicotine typically involves the modification of the nicotine molecule. One common method includes the reaction of nicotine with formaldehyde and a reducing agent to introduce the aminomethyl group at the 3’ position. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of (-)-trans 3’-Aminomethyl Nicotine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-trans 3’-Aminomethyl Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the aminomethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-trans 3’-Aminomethyl Nicotine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with nicotinic acetylcholine receptors. It serves as a tool to understand the binding and activity of nicotine derivatives on these receptors.
Medicine: By conjugating this compound to carrier proteins, researchers aim to create vaccines that elicit an immune response against nicotine, thereby aiding in smoking cessation efforts .
Industry: In the industrial sector, this compound can be used in the production of nicotine analogs for various applications, including pest control and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (-)-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence neural signaling pathways. This interaction is crucial for its potential use in nicotine addiction vaccines, where it aims to block the rewarding effects of nicotine by preventing its binding to receptors .
Vergleich Mit ähnlichen Verbindungen
Nornicotine: Another nicotine derivative with a similar structure but lacking the aminomethyl group.
Anabasine: A minor tobacco alkaloid with a different structure but similar pharmacological properties.
Anatabine: Another minor tobacco alkaloid with structural similarities to nicotine.
Uniqueness: (-)-trans 3’-Aminomethyl Nicotine is unique due to the presence of the aminomethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a tool for scientific research and its application in the development of nicotine addiction vaccines .
Eigenschaften
CAS-Nummer |
272124-60-4 |
|---|---|
Molekularformel |
C₁₁H₁₇N₃ |
Molekulargewicht |
191.27 |
Synonyme |
(2S,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine |
Herkunft des Produkts |
United States |
Q1: How does (-)-trans 3'-Aminomethyl Nicotine interact with the immune system to potentially aid in smoking cessation?
A1: this compound itself is too small to be recognized by the immune system and generate an immune response. [] To overcome this, it can be conjugated to a larger carrier protein, such as a detoxified form of Pseudomonas aeruginosa exoprotein A. [] This conjugation allows the modified this compound to be recognized as an antigen. When used as a vaccine, this conjugate could potentially stimulate the production of anti-nicotine antibodies. [] These antibodies would bind to nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and activating nicotinic receptors in the brain, thus reducing nicotine's rewarding effects and potentially aiding in smoking cessation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)




